molecular formula C15H17N3O3 B2457681 N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203116-29-3

N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2457681
CAS No.: 1203116-29-3
M. Wt: 287.319
InChI Key: KXNJTONCPVHSEB-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound It is characterized by the presence of a methoxy group, a methyl group, and a pyrimidinyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylphenylamine and 4-methyl-6-oxopyrimidine.

    Formation of Intermediate: The first step involves the reaction of 2-methoxy-5-methylphenylamine with an appropriate acylating agent to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 4-methyl-6-oxopyrimidine under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: Lacks the methyl group on the phenyl ring.

    N-(2-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: Lacks the methoxy group on the phenyl ring.

    N-(2-methoxy-5-methylphenyl)-2-(6-oxopyrimidin-1(6H)-yl)acetamide: Lacks the methyl group on the pyrimidine ring.

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the specific combination of functional groups and their positions on the phenyl and pyrimidine rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-4-5-13(21-3)12(6-10)17-14(19)8-18-9-16-11(2)7-15(18)20/h4-7,9H,8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNJTONCPVHSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC(=CC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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